molecular formula C12H12N4OS B2833407 N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415538-31-5

N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2833407
CAS No.: 2415538-31-5
M. Wt: 260.32
InChI Key: QRZHUOVROMNCJD-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyridazine ring. One common method involves the reaction of 2-methylthiazole with appropriate reagents to introduce the carboxamide group and subsequent cyclization to form the fused ring system. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-(2-methyl-1,3-thiazol-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-7-13-6-11(18-7)14-12(17)10-5-8-3-2-4-9(8)15-16-10/h5-6H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZHUOVROMNCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)NC(=O)C2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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